2-(Tert-butoxy)-2-fluoroacetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Tert-butoxy)-2-fluoroacetic acid derivatives has been explored in the context of creating inhibitors for nitric oxide synthases . The process involves the treatment of tert-butyl acetoacetate with chloroacetyl chloride followed by reaction with ammonia . The resulting product is then treated with acetic anhydride in the presence of a base to yield the desired compound .Molecular Structure Analysis

The molecular structure of 2-(Tert-butoxy)-2-fluoroacetic acid is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule.Chemical Reactions Analysis

The Boc group in 2-(Tert-butoxy)-2-fluoroacetic acid can be quantitatively cleaved using a known excess of perchloric acid solution in acetic acid . This reaction yields protonated amino groups and free perchloric acid, which can then be back-titrated with sodium methylate for accurate determination of the Boc derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butoxy)-2-fluoroacetic acid are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

2-(Tert-butoxy)-2-fluoroacetic acid is utilized in the synthesis of fluorinated organic compounds. For example, it has been used in the synthesis of 3-Fluorofuran-2(5H)-ones, showcasing its utility in creating fluorinated furan derivatives that could have potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, the introduction of fluorine into bioactive molecules can enhance their metabolic stability, bioavailability, and binding affinity towards biological targets. The synthesis of new steroids possessing an aromatic A-Ring with a 2-Hydroxy or a 2-Fluoro substituent demonstrates the application of tert-butoxy-fluoro compounds in modifying steroid frameworks, potentially leading to novel therapeutics with improved pharmacological profiles (Maurin et al., 2002).

Material Science and Photophysical Studies

In material science, the tert-butoxy and fluoro functional groups are used to modify the photophysical properties of molecules. For instance, the development of novel fluorogenic probes for tert-butoxy radicals based on the hydrazino-naphthalimide system indicates the role of such compounds in designing sensors and materials for detecting reactive oxygen species, which is crucial in understanding oxidative stress and its impact on biological systems (Ma et al., 2013).

Environmental and Green Chemistry

The role of 2-(Tert-butoxy)-2-fluoroacetic acid extends to environmental and green chemistry applications. For example, the atmospheric photooxidation of fluoroacetates leading to the formation of fluorocarboxylic acids highlights the environmental fate of fluorinated compounds and their potential impacts on atmospheric chemistry (Blanco et al., 2010).

Synthesis of Radiopharmaceutical Precursors

Furthermore, the synthesis of fluorine-18 labeled compounds for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography (PET) showcases the critical role of tert-butoxy-fluoro compounds in developing diagnostic agents for imaging applications (Orlovskaja et al., 2016).

Mecanismo De Acción

The mechanism of action of 2-(Tert-butoxy)-2-fluoroacetic acid is largely dependent on its use in specific applications. For instance, in peptide synthesis, the Boc group serves as a protecting group for the amino acid, preventing unwanted side reactions.

Safety and Hazards

Propiedades

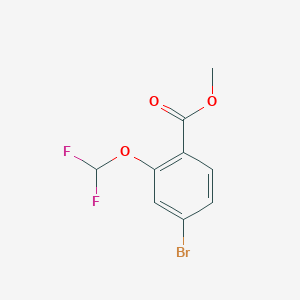

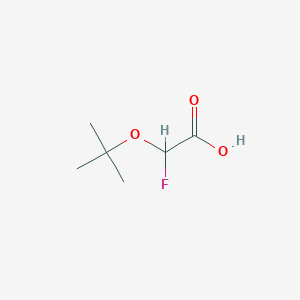

IUPAC Name |

2-fluoro-2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3/c1-6(2,3)10-4(7)5(8)9/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKNWWXRLCTFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)-2-fluoroacetic acid | |

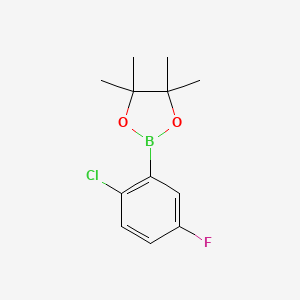

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)

![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)